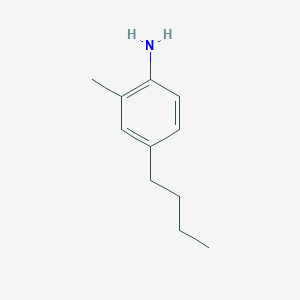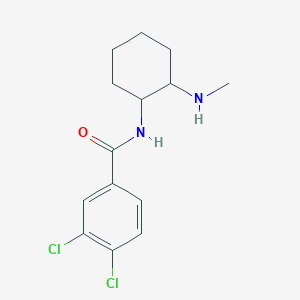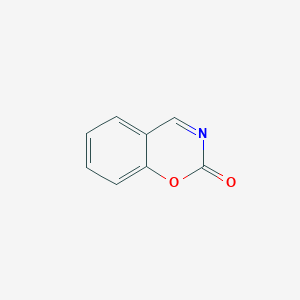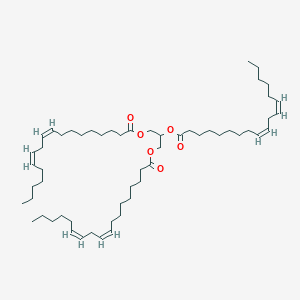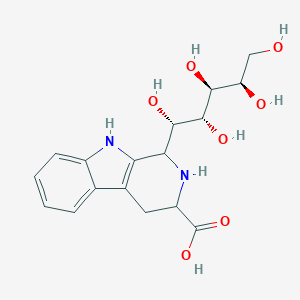
Tetrahydropentoxyline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydropentoxyline (THP) is a chemical compound that belongs to the class of tetrahydroisoquinoline alkaloids. It was first isolated from the plant Corydalis yanhusuo, which is commonly used in traditional Chinese medicine to treat pain and inflammation. THP has gained significant interest in recent years due to its potential therapeutic applications in various fields of medicine, including pain management and drug addiction treatment.
Aplicaciones Científicas De Investigación
1. Pharmacokinetic Interactions
Tetrahydropalmatine (Tet), closely related to Tetrahydropentoxyline, has been studied for its effects on pharmacokinetics, particularly in relation to cytochrome P450 (CYP) metabolic activities. A study conducted on beagle dogs showed that Tet had no or minor impact on the metabolism of certain probe drugs, but significantly increased the area under the curve (AUC) for midazolam, a drug metabolized by CYP3A4. This suggests that Tet may affect drug metabolism, especially for drugs processed by the CYP3A enzyme (Zhao et al., 2016).
2. Inhibition Mechanisms on Human Cytochrome P450 Enzymes
Tetrahydropalmatine also demonstrates inhibition mechanisms on human cytochrome P450 enzymes. It exhibited mechanism-based inhibition of both CYP1A2 and CYP2D6, and significant inhibition of CYP3A4. This is relevant for potential herb-drug interactions in clinical therapy, suggesting that Tet could interact with drugs metabolized by these enzymes (Zhao, Hellum, Liang, & Nilsen, 2015).
3. Post-Traumatic Stress Disorder (PTSD) Research
A study on the effects of tetrahydropalmatine on gene expression in a PTSD rodent model found significant transcriptional fold changes in genes involved in neurotransmitter systems. This indicates the potential of Tet in altering gene expression related to PTSD, contributing to the understanding of the neurobiology of this disorder (Ceremuga et al., 2013).
4. Antinociception and Drug Addiction Studies
Tetrahydroprotoberberines (THPBs), a group including compounds like tetrahydropalmatine, have shown potential in the treatment of pain and drug addiction. Studies indicate that the antinociception produced by compounds like l-THP is related to inhibition of D2 dopamine receptors, highlighting their potential clinical use (Chu, Jin, Friedman, & Zhen, 2008).
5. Disseminated Intravascular Coagulation (DIC) Treatment
Tetrahydropalmatine has shown therapeutic effects on DIC by improving coagulation indexes and reducing inflammatory cytokine production in a mouse model. This suggests its potential as an adjunct treatment for DIC (Zhi et al., 2019).
Propiedades
Número CAS |
154204-09-8 |
|---|---|
Nombre del producto |
Tetrahydropentoxyline |
Fórmula molecular |
C17H22N2O7 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
1-[(1S,2R,3S,4R)-1,2,3,4,5-pentahydroxypentyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C17H22N2O7/c20-6-11(21)14(22)16(24)15(23)13-12-8(5-10(19-13)17(25)26)7-3-1-2-4-9(7)18-12/h1-4,10-11,13-16,18-24H,5-6H2,(H,25,26)/t10?,11-,13?,14+,15+,16+/m1/s1 |
Clave InChI |
LCHFAYIGHOVWSA-LEDUIRAGSA-N |
SMILES isomérico |
C1C(NC(C2=C1C3=CC=CC=C3N2)[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)C(=O)O |
SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C(C(C(C(CO)O)O)O)O)C(=O)O |
SMILES canónico |
C1C(NC(C2=C1C3=CC=CC=C3N2)C(C(C(C(CO)O)O)O)O)C(=O)O |
Descripción física |
Solid |
Sinónimos |
1-(1',2',3',4',5'-pentahydroxypentyl)-1,2,3,-tetrahydro-2-carboline-3-carboxylic acid tetrahydropentoxyline |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



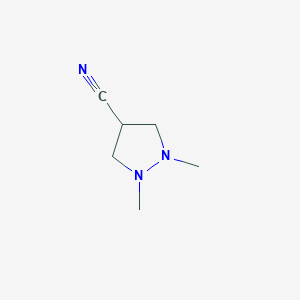
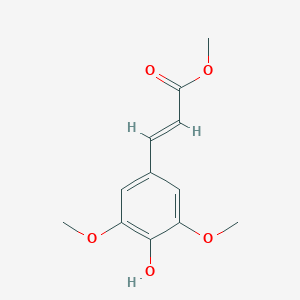
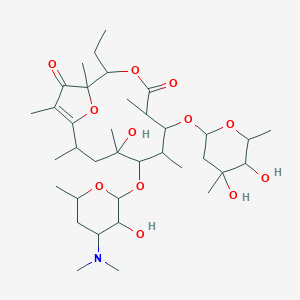
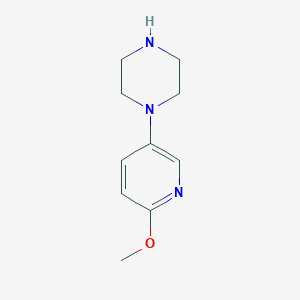
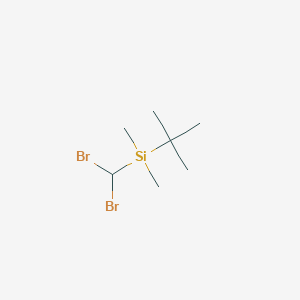


![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)
